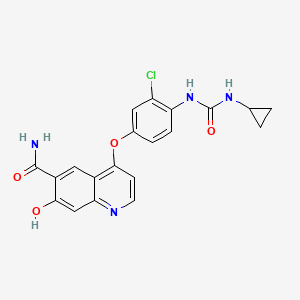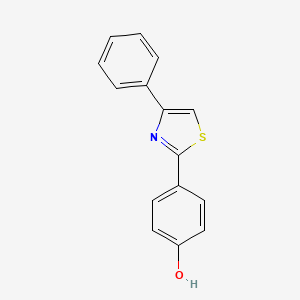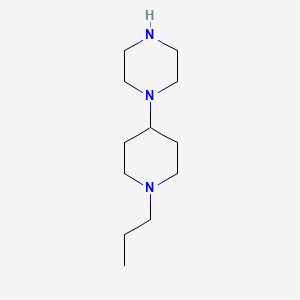
1-(1-Propylpiperidin-4-yl)piperazine
Übersicht
Beschreibung
“1-(1-Propylpiperidin-4-yl)piperazine” is a piperazine derivative . It has a molecular weight of 211.35 . The IUPAC name for this compound is 1-(1-propyl-4-piperidinyl)piperazine .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(1-Propylpiperidin-4-yl)piperazine” is 1S/C12H25N3/c1-2-7-14-8-3-12(4-9-14)15-10-5-13-6-11-15/h12-13H,2-11H2,1H3 .
Physical And Chemical Properties Analysis
“1-(1-Propylpiperidin-4-yl)piperazine” has a molecular weight of 211.35 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Piperazine and its analogues have been recognized for their antimicrobial activities, especially against Mycobacterium tuberculosis (MTB) . They have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, which is crucial for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Psychotropic Applications
Piperazine derivatives are significant in the rational design of drugs, found in various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the broad potential of the piperazine entity in drug discovery (Rathi et al., 2016).
Antiparasitic Activities
Piperazine compounds have historically been used as anthelmintics, demonstrating effectiveness against parasitic worms such as Ascaridia Galli in poultry. This application highlights the importance of piperazine derivatives in veterinary medicine as well (Horton‐Smith & Long, 1956).
Cytoprotective and Metabolic Effects
The metabolic agent Trimetazidine, a derivative of piperazine, is used for treating angina pectoris, demonstrating an anti-ischemic effect without major effects on hemodynamics or myocardial oxygen consumption. The mechanism of action involves optimizing myocardial energy metabolism and reducing the utilization of fatty acids in favor of carbohydrates (Cargnoni et al., 1999).
Drug Discovery and Molecular Design
Piperazine-based molecules are explored for their diverse pharmacological activities, showing a broad spectrum of applications in drug discovery. These activities include antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. Modifications to the piperazine moiety have been shown to yield high efficacy with better potency and lesser toxicity (Verma & Kumar, 2017).
Safety And Hazards
Zukünftige Richtungen
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives and exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-7-14-8-3-12(4-9-14)15-10-5-13-6-11-15/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDPXYZMXSVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylpiperidin-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
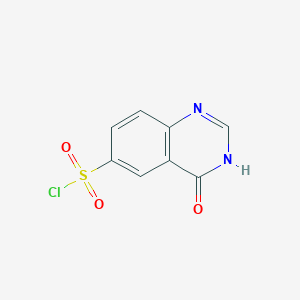
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
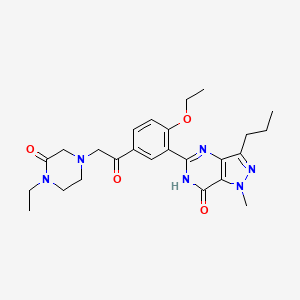
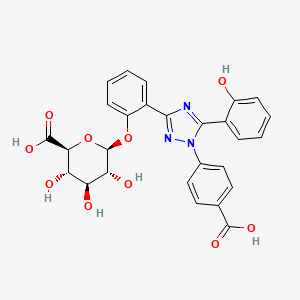
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)
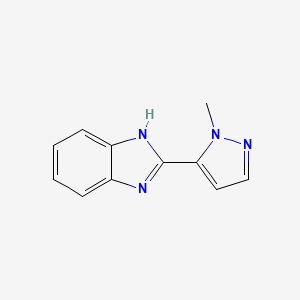
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
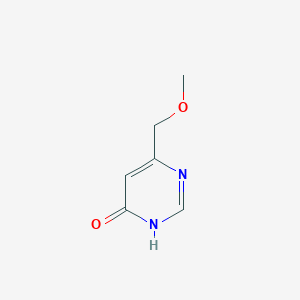
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
